molecular formula C13H20N2O2S B11814794 3-(((4-Methylpiperidin-1-yl)sulfonyl)methyl)aniline

3-(((4-Methylpiperidin-1-yl)sulfonyl)methyl)aniline

Katalognummer: B11814794
Molekulargewicht: 268.38 g/mol
InChI-Schlüssel: VUCXCNMMKOASOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(((4-Methylpiperidin-1-yl)sulfonyl)methyl)aniline is an organic compound with the molecular formula C12H18N2O2S It is a derivative of aniline, featuring a sulfonyl group attached to a piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((4-Methylpiperidin-1-yl)sulfonyl)methyl)aniline typically involves the reaction of 4-methylpiperidine with sulfonyl chloride, followed by the introduction of an aniline moiety. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain consistent quality and yield. The process may include steps such as purification through crystallization or distillation to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

3-(((4-Methylpiperidin-1-yl)sulfonyl)methyl)aniline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide.

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Common reagents include halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Wissenschaftliche Forschungsanwendungen

3-(((4-Methylpiperidin-1-yl)sulfonyl)methyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological molecules.

    Medicine: It is investigated for its potential therapeutic properties.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(((4-Methylpiperidin-1-yl)sulfonyl)methyl)aniline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperidine ring can also interact with various receptors, influencing biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-((3-Methylpiperidin-1-yl)sulfonyl)aniline
  • 3-((4-Methylpiperazin-1-yl)sulfonyl)aniline

Uniqueness

3-(((4-Methylpiperidin-1-yl)sulfonyl)methyl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.

Eigenschaften

Molekularformel

C13H20N2O2S

Molekulargewicht

268.38 g/mol

IUPAC-Name

3-[(4-methylpiperidin-1-yl)sulfonylmethyl]aniline

InChI

InChI=1S/C13H20N2O2S/c1-11-5-7-15(8-6-11)18(16,17)10-12-3-2-4-13(14)9-12/h2-4,9,11H,5-8,10,14H2,1H3

InChI-Schlüssel

VUCXCNMMKOASOP-UHFFFAOYSA-N

Kanonische SMILES

CC1CCN(CC1)S(=O)(=O)CC2=CC(=CC=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.